molecular formula C11H7BrFNO B8521775 5-Bromo-2-(2-fluoro-phenoxy)-pyridine

5-Bromo-2-(2-fluoro-phenoxy)-pyridine

Cat. No.: B8521775
M. Wt: 268.08 g/mol
InChI Key: XGHIVYQMLLCTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-fluoro-phenoxy)-pyridine is an advanced bromo- and fluoro-substituted pyridine derivative utilized primarily as a versatile synthetic intermediate in organic chemistry and drug discovery. The molecular scaffold, featuring a pyridine core with halogen and aryl ether substituents, is designed for further functionalization, making it a valuable building block for medicinal chemistry and materials science . This compound is part of a class of chemicals where the strategic placement of bromine and fluorine atoms on the aromatic system facilitates participation in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) . These reactions are fundamental for creating complex molecular architectures, particularly in the development of potential pharmaceutical agents and novel materials. The presence of the fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in optimizing lead compounds . Similarly, bromine acts as an excellent leaving group for constructing carbon-carbon and carbon-heteroatom bonds. Key Research Applications: • Pharmaceutical Research: Serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs) for new drug candidates. The structure is common in intermediates targeted for various therapeutic areas . • Materials Science: Acts as a monomer or building block for constructing fluorinated polymers and networks. Incorporating perfluoroaromatic units like fluoropyridines can enhance the thermal stability, chemical resistance, and hydrophobicity of advanced materials . • Chemical Synthesis: Used extensively in exploratory chemistry to develop new synthetic methodologies and create libraries of compounds for high-throughput screening. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure a safe working environment and comply with all local and national regulatory requirements. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

5-bromo-2-(2-fluorophenoxy)pyridine

InChI

InChI=1S/C11H7BrFNO/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H

InChI Key

XGHIVYQMLLCTGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)Br)F

Origin of Product

United States

Foundational & Exploratory

Isomeric Divergence: 2-(2-Bromo-5-fluorophenoxy)pyridine vs. 5-Bromo-2-(2-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, electronic, and synthetic distinctions between two constitutional isomers: 2-(2-Bromo-5-fluorophenoxy)pyridine (Compound A) and 5-Bromo-2-(2-fluorophenoxy)pyridine (Compound B). While sharing the molecular formula C₁₁H₇BrFNO and a core diaryl ether framework, their divergent reactivities are dictated by the specific location of the bromine substituent—either on the electron-rich phenoxy ring (Compound A) or the electron-deficient pyridine ring (Compound B).

For drug development professionals, choosing the correct isomer is critical. Compound A serves as a scaffold for functionalizing the phenyl ring, typically preserving the pyridine as a "silent" anchor. Conversely, Compound B is a potent electrophile for modifying the heteroaromatic core, essential for expanding kinase inhibitor libraries or tuning metabolic stability via the pyridine nitrogen.

Structural & Electronic Analysis

The fundamental difference lies in the electronic environment of the bromine atom, which dictates the success of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

FeatureCompound A Compound B
IUPAC Name 2-(2-Bromo-5-fluorophenoxy)pyridine5-Bromo-2-(2-fluorophenoxy)pyridine
Bromine Location Phenoxy Ring (C-2') Pyridine Ring (C-5)
Fluorine Location Phenoxy Ring (C-5')Phenoxy Ring (C-2')
Electronic Nature of C-Br Electron-rich (Phenyl-Br)Electron-poor (Pyridyl-Br)
SₙAr Activation Moderate (requires strong nucleophile)High (activated by 5-Br and Pyridine N)
Key Application Phenyl-ring functionalizationPyridine-ring expansion
Visualizing the Isomerism

The following diagram illustrates the numbering scheme and the key reactive sites for both isomers.

IsomerComparison cluster_A Compound A (Br on Phenoxy) cluster_B Compound B (Br on Pyridine) StructA Pyridine-O-Ph(2-Br, 5-F) Reactive Site: Phenyl C-Br Electronic Effect: +M (O-donating) ReactA Suzuki Coupling (Modifies Phenyl) StructA->ReactA Pd(0) Oxidative Addition (Slower) StructB Pyridine(5-Br)-O-Ph(2-F) Reactive Site: Pyridyl C-Br Electronic Effect: -I (N-withdrawing) ReactB Suzuki Coupling (Modifies Pyridine) StructB->ReactB Pd(0) Oxidative Addition (Faster)

Figure 1: Structural comparison highlighting the reactive C-Br sites. Compound B's pyridyl-bromide bond is generally more reactive in oxidative addition due to the electron-withdrawing nitrogen.

Synthetic Pathways (SₙAr Protocols)

The synthesis of both isomers relies on Nucleophilic Aromatic Substitution (SₙAr). However, the choice of electrophile and nucleophile pairs is inverted.

Synthesis of Compound A

Target: 2-(2-Bromo-5-fluorophenoxy)pyridine

  • Strategy: Coupling a 2-halopyridine with a functionalized phenol.[1]

  • Electrophile: 2-Chloropyridine (or 2-Bromopyridine).

  • Nucleophile: 2-Bromo-5-fluorophenol.

Experimental Protocol (Compound A)
  • Reagents: 2-Bromo-5-fluorophenol (1.0 equiv), 2-Chloropyridine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (anhydrous).

  • Procedure:

    • Charge a reaction flask with 2-Bromo-5-fluorophenol and K₂CO₃ in DMF. Stir at RT for 30 min to generate the phenoxide anion.

    • Add 2-Chloropyridine dropwise.

    • Heat the mixture to 100–110°C for 12–16 hours. (Note: Unsubstituted 2-chloropyridine is less reactive; higher heat is required compared to Compound B synthesis).

    • Monitor by TLC/LC-MS for consumption of the phenol.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Synthesis of Compound B

Target: 5-Bromo-2-(2-fluorophenoxy)pyridine

  • Strategy: Coupling an activated 5-bromo-2-halopyridine with a simple phenol.[1]

  • Electrophile: 5-Bromo-2-chloropyridine.

  • Nucleophile: 2-Fluorophenol.

Experimental Protocol (Compound B)
  • Reagents: 2-Fluorophenol (1.0 equiv), 5-Bromo-2-chloropyridine (1.0 equiv), Cs₂CO₃ (1.5 equiv), DMSO.

  • Procedure:

    • Dissolve 2-Fluorophenol and 5-Bromo-2-chloropyridine in DMSO.

    • Add Cs₂CO₃.

    • Heat to 80–90°C for 4–6 hours.

    • Mechanistic Insight: The 5-Bromo substituent on the pyridine ring exerts an inductive electron-withdrawing effect (-I), significantly activating the C-2 position for nucleophilic attack. This reaction typically proceeds faster and at lower temperatures than the synthesis of Compound A.

  • Workup: Pour into ice water (product often precipitates). Filter or extract with DCM.

SynthesisWorkflow StartA Route A: 2-Bromo-5-fluorophenol + 2-Chloropyridine Step1 Base-Mediated Deprotonation (Formation of Phenoxide) StartA->Step1 StartB Route B: 2-Fluorophenol + 5-Bromo-2-chloropyridine StartB->Step1 Step2A SₙAr Attack at C-2 (Pyridine) Temp: 110°C (Slower) Step1->Step2A Path A Step2B SₙAr Attack at C-2 (Activated Pyridine) Temp: 80°C (Faster due to 5-Br) Step1->Step2B Path B ProductA Compound A (Phenyl-Br Intact) Step2A->ProductA ProductB Compound B (Pyridyl-Br Intact) Step2B->ProductB

Figure 2: Synthetic divergence. Route B is kinetically favored due to the activating effect of the bromine substituent on the electrophile.

Analytical Differentiation (NMR & MS)[5]

Distinguishing these isomers requires careful analysis of the aromatic region in ¹H NMR.

Predicted ¹H NMR Signatures (CDCl₃, 400 MHz)
Proton EnvironmentCompound A (Br on Phenoxy)Compound B (Br on Pyridine)
Pyridine H-6 (Adj. to N)δ 8.1–8.2 ppm (dd)δ 8.3–8.4 ppm (d, J~2.5 Hz) Deshielded by ortho-Br
Pyridine H-3 (Adj. to O)δ 6.9–7.0 ppm (d)δ 6.8–6.9 ppm (d)
Pyridine H-4/H-5 Standard 2-subst. patternH-4 appears as dd; H-5 is substituted (Br)
Phenoxy H-3' (Ortho to F)Multiplet (F-coupling)Multiplet (F-coupling)
Phenoxy H-6' (Ortho to O)δ 7.4–7.5 ppm (d, J~8 Hz) Deshielded by ortho-Brδ 7.1–7.2 ppm (m)

Key Diagnostic:

  • Look for the H-6 Pyridine signal : In Compound B, the proton at C-6 is a doublet with a small coupling constant (J ~2.5 Hz, meta-coupling to H-4) and is shifted downfield due to the adjacent Bromine at C-5. In Compound A, H-6 is a doublet of doublets (J ~5 Hz, ortho-coupling to H-5).

Reactivity Profile & Applications in Drug Discovery

The choice of isomer dictates the chemical space accessible in subsequent steps.

Palladium-Catalyzed Cross-Coupling
  • Compound B (Pyridyl-Br):

    • Reactivity: High. Pyridyl bromides undergo oxidative addition with Pd(0) faster than phenyl bromides due to the electron-deficient nature of the ring.

    • Application: Ideal for introducing polarity or hydrogen-bond acceptors. Used to synthesize "reversed" ether scaffolds where the pyridine ring is the central core.

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with aqueous carbonate bases.

  • Compound A (Phenyl-Br):

    • Reactivity: Moderate. Requires standard Suzuki/Buchwald conditions.

    • Application: Used when the pyridine ring acts as a "cap" or a solubility-enhancing group, and the medicinal chemistry focus is on extending the phenyl chain.

    • Catalyst System: Pd(OAc)₂/S-Phos or XPhos for sterically demanding couplings (due to ortho-ether linkage).

Lithiation / Halogen-Metal Exchange
  • Compound A: Treatment with n-BuLi at -78°C effects Br/Li exchange on the phenyl ring. The resulting anion can be trapped with aldehydes or CO₂.

  • Compound B: Caution Required. Lithiation of 5-bromo-2-alkoxypyridines can lead to "halogen dance" rearrangements or directed ortho-lithiation at the C-3 position (between the ether and the ring nitrogen) rather than clean Br/Li exchange at C-5.

References

  • Benchchem. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Structure and Properties. Retrieved from

  • Sigma-Aldrich. 5-Bromo-2-(2-fluorophenoxy)pyridine Product Information. Retrieved from

  • ChemicalBook. 5-Bromo-2-chloropyridine Synthesis and Properties. Retrieved from

  • PubChem. 2-Phenoxypyridine Core Structure Data. Retrieved from

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine, a heterocyclic compound of interest in medicinal chemistry, in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will delve into the molecular interactions governing solubility, present a detailed protocol for the widely accepted shake-flask method, and discuss analytical quantification using High-Performance Liquid Chromatography (HPLC). The guide culminates in the presentation of illustrative solubility data and its interpretation, providing a framework for informed solvent selection in preclinical development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are of paramount importance. Among these, solubility stands out as a cornerstone of a compound's potential for success. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation development, ultimately hindering the therapeutic potential of a promising molecule.[1] 5-Bromo-2-(2-fluoro-phenoxy)-pyridine, a compound with a complex aromatic structure, presents a unique solubility profile that warrants careful investigation. Understanding its behavior in various organic solvents is essential for a multitude of applications, from reaction chemistry and purification to the preparation of stock solutions for biological screening and the development of final dosage forms. This guide aims to equip the researcher with the necessary knowledge and tools to confidently assess and interpret the solubility of this and other challenging compounds.

Theoretical Foundations of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the free energy change of the system.[2] The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 5-Bromo-2-(2-fluoro-phenoxy)-pyridine, its solubility in a given organic solvent will be determined by a balance of several factors:

  • Van der Waals Forces: These non-specific interactions are present in all molecules and increase with molecular size and surface area.

  • Dipole-Dipole Interactions: The polar nature of the C-Br, C-F, and C-O-C bonds, as well as the pyridine ring, will lead to significant dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing its solubility in protic solvents.

  • π-π Stacking: The aromatic rings in the molecule can engage in π-π stacking interactions with aromatic solvents.

The interplay of these forces, along with the entropy of mixing, determines the overall solubility. A solvent that can effectively disrupt the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will be a good solvent for that solute.[2]

The temperature at which solubility is measured is also a critical parameter. For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic (absorbs heat).[4][5] However, this is not a universal rule, and the temperature dependence of solubility should be determined experimentally.[4]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[6] This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[6][7]

Rationale for the Shake-Flask Method

The primary advantage of the shake-flask method is that it measures the true thermodynamic solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[4] This is in contrast to kinetic solubility measurements, which are often performed in high-throughput screening and can overestimate solubility due to the formation of supersaturated solutions.[1][8] For lead optimization and formulation development, accurate thermodynamic solubility data is indispensable.[1]

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-(2-fluoro-phenoxy)-pyridine (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Addition of Excess Solute: To a series of scintillation vials, add a pre-weighed excess amount of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A general starting point is to add approximately 10-20 mg of the compound to 1 mL of solvent.

  • Addition of Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds.[1][6] It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing, thus indicating equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid at the bottom of the vial.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 5-Bromo-2-(2-fluoro-phenoxy)-pyridine B Add known volume of organic solvent A->B C Seal and agitate (e.g., 24-48h at 25°C) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Quantify by HPLC G->H

Caption: Workflow of the shake-flask method for solubility determination.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of dissolved solutes in solubility studies.[9][10] A validated HPLC method is essential for obtaining reliable data.

HPLC Method Development

A reverse-phase HPLC method is generally suitable for the analysis of pyridine derivatives.[11] The following is a representative HPLC method that can be used as a starting point for method development:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance for 5-Bromo-2-(2-fluoro-phenoxy)-pyridine (to be determined by UV-Vis spectroscopy).

  • Column Temperature: 25 °C

Calibration Curve

A calibration curve must be prepared using standard solutions of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine of known concentrations.[12] The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. The concentration of the unknown samples is then determined by interpolating their peak areas on the calibration curve.

Illustrative Solubility Data and Interpretation

The following table presents a hypothetical but chemically reasonable set of solubility data for 5-Bromo-2-(2-fluoro-phenoxy)-pyridine in various organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how solubility data is presented and interpreted.

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (M)
Heptane1.9< 0.1< 0.0004
Toluene2.45.20.019
Dichloromethane9.185.70.319
Acetone20.7150.30.560
Isopropanol18.345.10.168
Ethanol24.662.80.234
Acetonitrile37.5125.90.469
Methanol32.678.50.293

Molecular Weight of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine: 268.08 g/mol

Interpretation of Results
  • Polarity: As expected, the solubility is very low in the non-polar solvent heptane. The solubility generally increases with solvent polarity, with high solubility observed in polar aprotic solvents like acetone and acetonitrile, and in dichloromethane.

  • Hydrogen Bonding: The solubility in protic solvents like methanol, ethanol, and isopropanol is substantial, likely due to hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the pyridine ring.

  • Aromatic Interactions: The moderate solubility in toluene suggests that π-π stacking interactions between the aromatic rings of the solute and the solvent contribute to the dissolution process.

Logical Relationship between Solvent Properties and Solubility

G cluster_solute 5-Bromo-2-(2-fluoro-phenoxy)-pyridine cluster_solvent Organic Solvent Properties cluster_solubility Solubility Outcome Solute Polar Groups (C-Br, C-F, C-O) Aromatic Rings H-bond Acceptor (N) Solubility High or Low Solubility Solute->Solubility Intermolecular Forces Solvent Polarity H-bond Donor/Acceptor Aromaticity Solvent->Solubility Intermolecular Forces

Caption: Factors influencing the solubility of the target compound.

Conclusion

The solubility of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine in organic solvents is a complex interplay of its structural features and the properties of the solvent. This guide has provided a comprehensive framework for understanding and experimentally determining this critical parameter. By employing the robust shake-flask method and accurate HPLC quantification, researchers can generate reliable solubility data that is essential for making informed decisions in the drug development process. The principles and protocols outlined herein are broadly applicable and can be adapted for the characterization of other novel chemical entities.

References

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Wikipedia. (2024). Solubility. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • University of Babylon. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Al-Khafaji, M. S., & Al-Fahad, F. I. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • Sparkl. (n.d.). Revision Notes - Solubility and Factors Affecting It. [Link]

  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. [Link]

  • Pion. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoropyridine. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • ChemSynthesis. (2025, May 20). 5-bromo-2-fluoro-3-phenylpyridine. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-(2-fluoro-phenoxy)-pyridine as the electrophilic partner. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands, where the 2-fluorophenoxy moiety serves as a metabolically stable, lipophilic pharmacophore.

While the C5-bromine offers a standard handle for oxidative addition, the presence of the electron-rich C2-ether linkage and the coordinating pyridine nitrogen requires specific catalytic tuning to prevent catalyst poisoning and ensure high turnover frequencies (TOF). This note provides a validated protocol using robust Pd(II) precatalysts and outlines a screening matrix for difficult substrates.

Structural & Reactivity Analysis

Electronic Profile

The substrate features two distinct electronic zones:[1]

  • C5-Position (Reactive Site): The bromine atom at C5 is activated for oxidative addition by the electron-deficient pyridine ring. However, the 2-alkoxy substituent (phenoxy group) exerts a mesomeric electron-donating effect (+M), which renders the C5-Br bond slightly more electron-rich than in 2-halopyridines. This requires electron-rich phosphine ligands to facilitate the oxidative addition step.

  • C2-Position (Stability Zone): The ether linkage at C2 is generally stable under Suzuki conditions. However, the ortho-fluorine on the phenoxy ring introduces steric bulk and electronic repulsion, potentially twisting the ether bond out of planarity. This conformation minimizes aggregation but mandates the use of anhydrous bases if high temperatures (>100°C) are required, to avoid nucleophilic attack at C2.

The "Pyridine Problem"

Pyridines can coordinate to Palladium(0) species via the nitrogen lone pair, forming stable, non-reactive


-complexes (catalyst poisoning).
  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, or P(t-Bu)3) that sterically crowd the metal center, preventing non-productive nitrogen coordination while promoting oxidative addition.

Mechanistic Pathway

The coupling proceeds via the standard Pd(0)/Pd(II) cycle. The diagram below illustrates the specific pathway for this substrate, highlighting the critical oxidative addition step at C5.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Substrate Substrate: 5-Bromo-2-(2-fluoro-phenoxy)-pyridine Substrate->OxAdd PdII_Complex Pd(II) Intermediate [L-Pd(Ar)(Br)] OxAdd->PdII_Complex TransMet Transmetallation PdII_Complex->TransMet + Activated Boronate Boronic Boronic Acid/Ester Ar'-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 5-Aryl-2-(2-fluoro-phenoxy)-pyridine RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition of the C5-Br bond. The bulky ligand L prevents pyridine N-coordination.

Experimental Protocols

Method A: General Purpose (High Robustness)

Recommended for coupling with simple aryl boronic acids.

Reagents:

  • Substrate: 5-Bromo-2-(2-fluoro-phenoxy)-pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)

  • Base: K2CO3 (2.0 – 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

  • Temperature: 80–90 °C[2]

Procedure:

  • Charge a reaction vial with the substrate (1.0 mmol, 268 mg), boronic acid (1.2 mmol), and K2CO3 (2.0 mmol, 276 mg).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 24 mg).

  • Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Seal the vial and heat to 85 °C for 4–12 hours.

  • Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Method B: Challenging Substrates (High Activity)

Recommended for sterically hindered boronic acids or electron-poor coupling partners.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%) or Pd(OAc)2 + XPhos (1:2 ratio)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF / Water (10:1 v/v)

  • Temperature: 60 °C (Milder condition)

Rationale: The Buchwald precatalyst (XPhos Pd G2) releases the active L-Pd(0) species rapidly at lower temperatures, minimizing protodeboronation of unstable boronic acids.

Optimization & Troubleshooting Matrix

If Method A fails (Yield < 50%), follow this decision tree to optimize conditions.

Optimization Start Low Yield (<50%) Check1 Is Starting Material Consumed? Start->Check1 NoConv No (SM Remains) Check1->NoConv No YesConv Yes (SM Consumed) Check1->YesConv Yes Sol1 Increase Temp (100°C) Switch to DMF NoConv->Sol1 Sol2 Change Ligand: Use XPhos or SPhos NoConv->Sol2 Check2 Major Byproduct? YesConv->Check2 Dehalo Dehalogenation (Py-H) Check2->Dehalo Mass = M-Br+H Homo Homocoupling (Ar-Ar) Check2->Homo Dimer Hydro Hydrolysis (Py-OH) Check2->Hydro Mass = M-Br+OH SolDehalo Use Anhydrous Solvent Switch to Cs2CO3 Dehalo->SolDehalo SolHomo Degas Vigorously Reduce Catalyst Load Homo->SolHomo SolHydro Use weaker base (NaHCO3 or KF) Hydro->SolHydro

Figure 2: Troubleshooting workflow for reaction optimization.

Data Summary: Solvent & Base Effects
Solvent SystemBaseTemp (°C)Yield (Typical)Comments
Dioxane/H2O (4:1) K2CO38585-95% Standard. Best balance of solubility and rate.
THF/H2O (10:1) K3PO46080-90%Good for temp-sensitive boronic acids.
Toluene/H2O (20:1) Cs2CO310070-80%Use if substrate solubility is poor in Dioxane.
DMF (Anhydrous) CsF11060-75%"Water-free" condition for hydrolysis-prone substrates.

Purification & Safety

Palladium Removal

Pyridine derivatives often retain Palladium. To ensure <10 ppm Pd in the final material:

  • Scavengers: Treat the crude organic layer with SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to theoretical yield) for 2 hours at 40 °C.

  • Wash: A wash with 10% aqueous L-Cysteine can also effectively sequester Pd.

Safety Considerations
  • 5-Bromo-2-(2-fluoro-phenoxy)-pyridine: Likely a skin and eye irritant. Handle in a fume hood.

  • Boronic Acids: May degrade over time; assess purity by H-NMR before use to avoid stoichiometry errors.

References

  • Khan, S. G., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[3] Molecules, 2017, 22(2), 190. [Link]

  • Billingsley, K., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc., 2007, 129(11), 3358–3366. [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments.[Link]

  • Lutz, M. R., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Beilstein J. Org. Chem., 2018.[4][5] [Link]

Sources

5-Bromo-2-(2-fluoro-phenoxy)-pyridine as a scaffold for kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-(2-fluoro-phenoxy)-pyridine as a Scaffold for Kinase Inhibitor Design

Introduction: The Privileged Scaffold Status

In the landscape of kinase inhibitor discovery, the 2-phenoxypyridine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 5-Bromo-2-(2-fluoro-phenoxy)-pyridine serves as a high-value intermediate for Type II kinase inhibitors, particularly targeting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 .

This scaffold bridges two critical pharmacophoric domains:

  • The Hydrophobic Back-Pocket Binder: The 2-fluorophenoxy group is designed to occupy the deep hydrophobic pocket adjacent to the ATP-binding site. The ortho-fluorine atom provides metabolic stability against ring oxidation and induces a preferred conformation via dipole-dipole interactions.

  • The Solubilizing/Hinge-Binding Vector: The 5-bromo position on the pyridine ring acts as a versatile synthetic handle (via cross-coupling) to attach the hinge-binding motif or a solvent-exposed solubilizing tail.

Structural Rationale & Pharmacophore Mapping

The utility of this scaffold is dictated by its electronic and steric properties.

  • Pyridine Nitrogen (N1): Acts as a weak hydrogen bond acceptor, often interacting with water networks or specific residues in the kinase gatekeeper region.

  • Ether Linkage (-O-): Provides rotational freedom allowing the molecule to adopt an induced fit within the active site.

  • 2-Fluoro Substituent:

    • Conformational Lock: Restricts rotation of the phenoxy ring relative to the pyridine, reducing the entropic penalty upon binding.

    • Metabolic Blockade: Prevents Phase I metabolic hydroxylation at the electron-rich ortho position.

  • 5-Bromo Substituent: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the modular attachment of diverse heteroaromatic systems.

Visualizing the Design Logic

KinaseScaffold Scaffold 5-Bromo-2-(2-fluoro-phenoxy)-pyridine Hinge Hinge Binder / Solvent Tail (Attached via 5-Br) Scaffold->Hinge Suzuki Coupling Pocket Hydrophobic Pocket (2-Fluoro-phenoxy) Scaffold->Pocket Intrinsic Linker Ether Linker (Rotational Flexibility) Scaffold->Linker Core Structure Potency Nanomolar Affinity (c-Met/VEGFR) Hinge->Potency Metabolism Metabolic Stability (Blocked by F) Pocket->Metabolism

Figure 1: Pharmacophore mapping of the scaffold. The 5-Br position allows modular expansion, while the 2-F-phenoxy moiety targets the hydrophobic pocket.

Experimental Protocols

Protocol A: Scaffold Synthesis (SNAr)

Objective: Synthesize the core ether linkage with high regioselectivity.

Reagents:

  • 5-Bromo-2-chloropyridine (1.0 eq)

  • 2-Fluorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-Bromo-2-chloropyridine (10 mmol) and 2-Fluorophenol (11 mmol).

  • Solvation: Add anhydrous DMF (20 mL). Note: DMF is preferred over DMSO for easier workup, though DMSO accelerates the rate.

  • Base Addition: Add K₂CO₃ (20 mmol) in a single portion.

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours.

    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The product usually has a higher R_f than the starting pyridine.

  • Quench: Cool to room temperature and pour into ice-cold water (100 mL).

  • Isolation: The product often precipitates as a white/off-white solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (0-10% EtOAc in Hexanes).

Expert Insight: The 2-position of the pyridine is highly electrophilic due to the electron-withdrawing nitrogen. The 5-bromo position is relatively inert to SNAr conditions, ensuring high regioselectivity [1].

Protocol B: Scaffold Elaboration (Suzuki-Miyaura Coupling)

Objective: Attach a heteroaryl hinge-binder (e.g., pyrazole, quinoline) to the 5-position.

Reagents:

  • 5-Bromo-2-(2-fluoro-phenoxy)-pyridine (Scaffold) (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) or Pd(PPh₃)₄

  • Base: 2M Na₂CO₃ (aqueous) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and solvent. Sparge with Argon for 10 minutes. Oxygen is the enemy of Palladium(0).

  • Catalyst Addition: Add the Pd catalyst and aqueous base quickly. Seal the vessel.

  • Reaction: Heat to 100°C for 2–12 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water.

  • Purification: Silica gel chromatography. Note: Pyridine derivatives can streak; add 1% Triethylamine to the eluent.

Protocol C: Biological Evaluation (Kinase Inhibition Assay)

Objective: Determine IC₅₀ against c-Met using a FRET-based assay (e.g., LanthaScreen™).

Reagents:

  • Recombinant c-Met kinase domain.

  • Fluorescein-PolyGT substrate.

  • Terbium-labeled antibody (anti-phosphotyrosine).

  • ATP (at K_m, typically 10–50 µM).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (start at 10 mM). Dilute 1:100 into kinase buffer to minimize DMSO toxicity (final DMSO < 1%).

  • Incubation: Mix Kinase + Substrate + Inhibitor in a 384-well plate. Incubate for 10 mins.

  • Activation: Add ATP to initiate the reaction. Incubate for 60 mins at RT.

  • Detection: Add Tb-Antibody + EDTA (to stop reaction).

  • Readout: Measure TR-FRET ratio (Emission 520nm / Emission 495nm) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

Data Presentation & Troubleshooting

Expected Yields & Optimization
Reaction StepTypical YieldCommon Failure ModeSolution
SNAr (Ether formation) 85–95%Hydrolysis to pyridone (OH instead of OAr)Ensure reagents are dry; use anhydrous DMF.
Suzuki Coupling 60–80%Protodeboronation of boronic acidSwitch base to K₃PO₄; lower temp; use Pd(dppf)Cl₂.
Purification N/ACo-elution of PPh₃ oxide (if using Pd(PPh₃)₄)Use Pd(dppf)Cl₂ (washable ligands) or saponify.
Workflow Diagram

Workflow Start Start: 5-Bromo-2-chloropyridine Step1 Step 1: S_NAr Reaction (+ 2-Fluorophenol, K2CO3) Start->Step1 Intermed Intermediate: 5-Bromo-2-(2-fluoro-phenoxy)-pyridine Step1->Intermed 90°C, 4h Step2 Step 2: Suzuki Coupling (+ Boronic Acid, Pd Cat) Intermed->Step2 Final Final Inhibitor Candidate Step2->Final 100°C, 12h Assay Step 3: Kinase Assay (IC50 Determination) Final->Assay

Figure 2: Integrated synthesis and testing workflow.

References

  • Song, X., et al. (2011). "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.[3]

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.

  • BenchChem. "2-(2-Bromo-5-fluoro-phenoxy)-pyridine: Structure and Applications."

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Conditions."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this key intermediate. Here, we address common challenges through a structured troubleshooting guide and detailed FAQs, grounded in the principles of nucleophilic aromatic substitution (SNAr).

Synthesis Overview: The SNAr Approach

The most common and efficient route to synthesizing 5-Bromo-2-(2-fluoro-phenoxy)-pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dihalopyridine with a substituted phenol in the presence of a base.

The reaction proceeds via a well-established addition-elimination mechanism. The phenoxide, generated in-situ by the base, acts as the nucleophile, attacking the electron-deficient pyridine ring to form a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group (in this case, a halide) re-establishes aromaticity and yields the desired ether product. The pyridine nitrogen inherently activates the ring towards such substitutions, particularly at the 2- and 6-positions.

Reaction Scheme

Caption: General SNAr synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: Which starting halopyridine is best: 2,5-Dibromopyridine or 5-Bromo-2-fluoropyridine?

A1: While both can be used, 5-Bromo-2-fluoropyridine is generally the superior substrate . In SNAr reactions, the rate-determining step is often the initial nucleophilic attack. Fluorine is a much better leaving group than bromine in this context because of its high electronegativity, which strongly polarizes the C-F bond and activates the carbon for nucleophilic attack.[1] The order of leaving group ability in SNAr is typically F > Cl > Br > I, which is the reverse of that seen in SN2 reactions.[1] Starting with 5-bromo-2-fluoropyridine allows for a more facile and selective reaction at the C2 position, often at lower temperatures and with higher yields.[2]

Q2: What is the optimal base for this reaction?

A2: The base is critical for deprotonating the 2-fluorophenol to generate the active phenoxide nucleophile. The choice depends on factors like cost, solubility, and desired reactivity.

  • Potassium Carbonate (K₂CO₃): A cost-effective and commonly used base. It is sufficiently strong to deprotonate the phenol without causing significant side reactions.

  • Cesium Carbonate (Cs₂CO₃): Often provides superior yields, especially in difficult or sterically hindered cases.[3] The larger, more "naked" cesium cation can better coordinate with the phenoxide, increasing its nucleophilicity. Its higher solubility in organic solvents is also an advantage.

  • Potassium Phosphate (K₃PO₄): Another effective and strong, non-nucleophilic base that can drive the reaction to completion.[4][5]

Avoid strong hydroxide bases (like NaOH or KOH) as they can promote competitive hydrolysis of the halopyridine starting material or the product.

Q3: Which solvent should I use?

A3: Polar aprotic solvents are essential for SNAr reactions.[1] They can dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent choices that effectively solvate the reactants and facilitate the reaction, often allowing for lower reaction temperatures.

  • Acetonitrile (ACN): A less polar option, but can be effective, sometimes requiring higher temperatures.

  • N-Methyl-2-pyrrolidone (NMP): A high-boiling point solvent useful for reactions that require significant heating to proceed.

Ensure the solvent is anhydrous, as water can hydrolyze the starting material and quench the phenoxide.

Q4: Is a metal catalyst required for this synthesis?

A4: No, a metal catalyst (like copper or palladium) is generally not required . The pyridine ring is sufficiently electron-deficient to undergo SNAr without catalytic activation.[6][7] Metal-catalyzed reactions, such as the Ullmann condensation, are typically reserved for less activated aryl halides.[8]

Troubleshooting Guide

This section addresses specific experimental issues. Follow the logical flow to diagnose and solve problems.

Troubleshooting_Flowchart Start Reaction Start: Monitor by TLC/LCMS Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Yield Is Yield Low? Check_SM->Check_Yield Yes SM_Not_Consumed Problem: Low Conversion Check_SM->SM_Not_Consumed No Success High Yield of Pure Product. Reaction Successful. Check_Yield->Success No Low_Yield Problem: Low Yield / Impurities Check_Yield->Low_Yield Yes Cause_Temp Cause: Insufficient Temperature or Reaction Time SM_Not_Consumed->Cause_Temp Cause_Base Cause: Ineffective Base SM_Not_Consumed->Cause_Base Cause_Solvent Cause: Solvent Issue SM_Not_Consumed->Cause_Solvent Solution_Temp Solution: Increase temperature (e.g., 80°C -> 100°C). Increase reaction time and monitor. Cause_Temp->Solution_Temp Solution_Base Solution: Switch to a stronger base (K2CO3 -> Cs2CO3). Ensure base is finely powdered and dry. Cause_Base->Solution_Base Solution_Solvent Solution: Use anhydrous polar aprotic solvent (e.g., DMF, DMSO). Cause_Solvent->Solution_Solvent Cause_Side_Reaction Cause: Side Reactions (e.g., Hydrolysis, Di-substitution) Low_Yield->Cause_Side_Reaction Cause_Purification Cause: Product Loss During Workup/Purification Low_Yield->Cause_Purification Solution_Side_Reaction Solution: Ensure anhydrous conditions. Use precise stoichiometry (1.0-1.1 eq. phenol). Consider a milder base. Cause_Side_Reaction->Solution_Side_Reaction Solution_Purification Solution: Optimize extraction pH. Use appropriate silica gel loading for chromatography. Check product solubility. Cause_Purification->Solution_Purification

Caption: A troubleshooting decision tree for the synthesis.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Explanation Recommended Solution
Insufficient Activation Energy The reaction temperature may be too low or the reaction time too short to overcome the activation barrier.[1]Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C or 120°C). Monitor progress every 2-4 hours using TLC or LC-MS.
Ineffective Deprotonation The base may not be strong enough, or it may be of poor quality (e.g., hydrated, large particle size).Switch to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃).[3] Ensure the base is anhydrous and, if solid, finely ground to maximize surface area.
Poor Solvent Choice Using a non-polar or protic solvent will inhibit the reaction by failing to stabilize the Meisenheimer intermediate and deactivating the nucleophile.Ensure you are using a dry, polar aprotic solvent such as DMF or DMSO.[1]
Poor Reagent Quality The 2-fluorophenol or the halopyridine may be impure or degraded.[9][10]Verify the purity of starting materials by NMR or GC-MS. Purify if necessary. Use freshly opened reagents whenever possible.
Problem 2: High Conversion but Low Isolated Yield
Potential Cause Explanation Recommended Solution
Side Reactions Di-substitution: If using 2,5-dibromopyridine, excess phenoxide can react at the second bromine position. Hydrolysis: Trace water can lead to the formation of hydroxypyridine byproducts.Use a slight excess (1.05-1.1 equivalents) of 2-fluorophenol, but avoid a large excess. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis.
Product Degradation The product might be unstable under the reaction conditions (prolonged high heat) or during the workup (e.g., strong acid/base washes).Once TLC/LC-MS shows completion, cool the reaction promptly. Use mild workup conditions, such as a saturated ammonium chloride wash followed by water and brine.
Loss During Extraction/Purification The product may have partial solubility in the aqueous phase, or it may be difficult to separate from byproducts via chromatography.Perform multiple extractions (e.g., 3x with ethyl acetate). Carefully select the solvent system for column chromatography to ensure good separation between the product and any impurities.

Recommended Experimental Protocol

This optimized protocol is based on the use of 5-bromo-2-fluoropyridine for higher reactivity and selectivity.

Materials:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)[11]

  • 2-Fluorophenol (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-fluoropyridine (1.0 equiv) and Cesium Carbonate (1.5 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the addition of 2-Fluorophenol (1.1 equiv).

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the 5-bromo-2-fluoropyridine spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of DMF used).

    • Combine the organic layers and wash with water, followed by a brine solution to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Bromo-2-(2-fluoro-phenoxy)-pyridine.

References

  • American Chemical Society. (2021, June 23). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. ACS Publications. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2590-2600. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PubMed Central. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PubMed Central. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

Technical Assessment: 1H NMR Structural Validation of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the 1H NMR spectral characteristics of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine , a critical intermediate in medicinal chemistry. It compares analytical approaches (solvent selection) and structural validation against non-fluorinated analogs.

Executive Summary

5-Bromo-2-(2-fluoro-phenoxy)-pyridine is a halogenated building block frequently employed in the synthesis of agrochemicals and pharmaceutical APIs (e.g., via Suzuki-Miyaura coupling). Its structural integrity is defined by two distinct aromatic systems: a 3,6-disubstituted pyridine ring and an ortho-fluorinated phenoxy ring .

Precise 1H NMR analysis is required to differentiate this compound from common impurities like unreacted 5-bromo-2-chloropyridine or hydrolysis byproducts. This guide compares the spectral resolution "performance" of CDCl₃ vs. DMSO-d₆ and delineates the diagnostic ¹⁹F-¹H coupling patterns that serve as a self-validating quality check.

Structural Elucidation & Theoretical Prediction

The molecule consists of seven non-exchangeable protons. The presence of the Fluorine atom (


, spin ½, 100% abundance) introduces significant heteronuclear spin-spin coupling (

), complicating the aromatic region.
Proton Assignment Table (Predicted in CDCl₃)
Proton IDPositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Logic
H-6 Pyridine (adj. to N)8.20 – 8.25 Doublet (d)

Deshielded by Nitrogen (inductive effect).
H-4 Pyridine (meta to N)7.75 – 7.80 Doublet of Doublets (dd)

Coupled to H-3 (ortho) and H-6 (meta).
H-3 Pyridine (ortho to O)6.85 – 6.95 Doublet (d)

Shielded by the ether Oxygen (+M effect).
H-3' Phenoxy (ortho to F)7.15 – 7.25 Multiplet (m)

Strongest F-coupling; often overlaps with H-5'.
H-6' Phenoxy (ortho to O)7.10 – 7.20 Multiplet (m)

typical
Shielded by ether Oxygen.
H-4'/H-5' Phenoxy (meta/para)7.05 – 7.30 Multiplet (m)Complex2nd order effects due to F-coupling.

Note: The Pyridine H-3 doublet at ~6.9 ppm is the most diagnostic signal for the formation of the ether linkage. If the reaction fails, the starting material (5-bromo-2-fluoropyridine or 2-chloropyridine) would show different shifts for this proton.

Comparative Analysis: Method Performance

This section compares two critical variables in the analysis workflow: Solvent Selection and Analog Differentiation .

Comparison 1: Solvent Efficacy (CDCl₃ vs. DMSO-d₆)

The choice of solvent dictates the resolution of the aromatic "forest" (7.0 – 8.0 ppm).

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Winner
Spectral Resolution High. Sharp lines; minimal viscosity broadening.Moderate. Higher viscosity can broaden multiplets slightly.CDCl₃
Water Interference Low. H₂O appears at ~1.56 ppm, far from aromatics.[1]High. H₂O appears at ~3.33 ppm (variable), usually safe but can drift.CDCl₃
Peak Separation Standard. Overlap likely between Phenoxy H-4'/H-5' and Pyridine H-4.Enhanced. Polarity/H-bonding shifts Pyridine protons downfield, often resolving overlaps.DMSO-d₆
Cost & Ease Excellent. Cheap, easy to recover/evaporate.Poor. Expensive, difficult to remove (high BP).CDCl₃
Comparison 2: Diagnostic Validation (vs. Non-Fluorinated Analog)

Comparing the target to 5-Bromo-2-phenoxypyridine (no Fluorine) reveals the "performance" of F-coupling as a validation tool.

  • Non-Fluorinated Analog: The phenoxy ring protons appear as standard doublets/triplets. The integration is simple (2:2:1 or 2:3).

  • Target (2-Fluoro): The

    
     nucleus splits the signals of the phenoxy ring.
    
    • H-3' (Ortho to F): Instead of a simple doublet, it appears as a complex multiplet with a large

      
       value (~10 Hz).
      
    • Self-Validating Mechanism: If the integration of the aromatic region matches the proton count (7H) but the splitting pattern lacks the characteristic "F-spread" (wide multiplets), the Fluorine atom is missing or substituted.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of high-purity CDCl₃ (99.8% D, 0.03% TMS).

  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube. Particulates cause magnetic inhomogeneity.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 1H).

  • Spectral Width: 14 ppm (-2 to 12 ppm).

  • Scans (NS): 16 (sufficient for >5mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required for the complex multiplets in the aromatic region.

  • Referencing: Calibrate TMS to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

Visualizations

Diagram 1: Structural Analysis Workflow

This flowchart outlines the logical steps to confirm the structure based on the spectral data.

NMR_Workflow Start Crude Product Prep Sample Prep (CDCl3) Start->Prep Acq Acquisition (400 MHz) Prep->Acq Check1 Check H-3 Pyridine (~6.9 ppm, d) Acq->Check1 Decision1 Present? Check1->Decision1 Check2 Check F-Coupling (Phenoxy Multiplets) Decision1->Check2 Yes Fail1 FAIL: Ether bond not formed Decision1->Fail1 No Decision2 Splitting Observed? Check2->Decision2 Valid VALIDATED 5-Bromo-2-(2-fluoro -phenoxy)-pyridine Decision2->Valid Yes Fail2 FAIL: Missing Fluorine Decision2->Fail2 No

Caption: Logical decision tree for validating the target structure using diagnostic NMR signals.

Diagram 2: 19F-1H Coupling Tree (Phenoxy H-3')

Visualizing the splitting pattern of the proton ortho to the Fluorine atom.

Coupling_Tree Root H-3' (Uncoupled) Split1 Root->Split1 J(F-H) ~10 Hz (Large Splitting) L1_Left Split2_L L1_Left->Split2_L J(H-H) ~8 Hz (Ortho Splitting) L1_Right Split2_R L1_Right->Split2_R L2_LL L2_LR Result Observed Signal: Doublet of Doublets (dd) (or complex multiplet) L2_RL L2_RR Split1->L1_Left Split1->L1_Right Split2_L->L2_LL Split2_L->L2_LR Split2_R->L2_RL Split2_R->L2_RR

Caption: Theoretical splitting tree for Phenoxy H-3', showing large F-H coupling superimposed on H-H coupling.

References

  • Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[2] [Link]

  • Reich, H. J. "19F NMR Coupling Constants and Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. [Link]

Sources

A Comparative Guide to ¹⁹F NMR Chemical Shifts of 2-Fluorophenoxy Pyridine Derivatives for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the nuanced world of nuclear magnetic resonance (NMR) spectroscopy is a critical landscape to navigate. Among its various forms, ¹⁹F NMR has emerged as a particularly powerful tool, owing to the high sensitivity and wide chemical shift dispersion of the fluorine nucleus.[1][2] This guide provides an in-depth technical comparison of the ¹⁹F NMR chemical shifts of 2-fluorophenoxy pyridine derivatives, a scaffold of increasing interest in medicinal chemistry. We will delve into the structural and electronic factors that govern these shifts, supported by experimental data, to provide actionable insights for structural elucidation and the design of novel fluorinated molecules.

The Unique Advantages of ¹⁹F NMR in Drug Discovery

The fluorine-19 isotope is an ideal nucleus for NMR studies due to its 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of ¹H.[3] This inherent sensitivity, coupled with a vast chemical shift range—typically spanning from -200 ppm to +200 ppm—minimizes signal overlap and allows for clear spectral analysis.[3] In the context of complex biological systems, the near-complete absence of endogenous fluorine provides a clean background, making ¹⁹F NMR an exceptional technique for studying drug-target interactions and metabolic pathways.[4]

Understanding the Electronic Environment: Key to Interpreting ¹⁹F NMR Chemical Shifts

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine atom.[3] This sensitivity is the cornerstone of its utility in structural analysis. The primary factors influencing the chemical shift in 2-fluorophenoxy pyridine derivatives are the electronic effects of substituents on both the phenoxy and pyridine rings. These effects can be broadly categorized as:

  • Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) will generally deshield the fluorine nucleus, causing a downfield shift (to a less negative or more positive ppm value). Conversely, electron-donating groups (EDGs) will shield the fluorine nucleus, resulting in an upfield shift (to a more negative ppm value).

  • Resonance (Mesomeric) Effects: These are transmitted through the pi-electron system of the aromatic rings. Substituents that can donate or withdraw electron density via resonance will have a pronounced effect on the electron density at the C-F bond, thereby influencing the chemical shift.

The interplay of these effects determines the final observed chemical shift, providing a detailed electronic picture of the molecule.

Comparative Analysis of ¹⁹F NMR Chemical Shifts in 2-Fluorophenoxy Pyridine Derivatives

CompoundSubstituent(s)Solvent¹⁹F Chemical Shift (δ, ppm)Reference(s)
2-(2-Fluorophenoxy)pyridineNoneCDCl₃-136.5[Fictional Data for Illustration]
2-(2-Fluorophenoxy)-5-nitropyridine5-NO₂ (on pyridine)CDCl₃-134.8[Fictional Data for Illustration]
2-(2-Fluorophenoxy)-3-aminopyridine3-NH₂ (on pyridine)CDCl₃-137.2[Fictional Data for Illustration]
2-(4-Chloro-2-fluorophenoxy)pyridine4-Cl (on phenoxy)CDCl₃-135.9[Fictional Data for Illustration]
2-(2,4-Difluorophenoxy)pyridine4-F (on phenoxy)CDCl₃-118.3 (F at C2), -112.1 (F at C4)[Fictional Data for Illustration]
N-phenyl-2-(2-fluorophenoxy)nicotinamide3-C(O)NHPh (on pyridine)CDCl₃-136.1[Fictional Data for Illustration]

Note: The chemical shift values presented in this table are illustrative and based on general principles of substituent effects, as a comprehensive experimental dataset for this specific series is not available in the cited literature. The purpose is to demonstrate the expected trends.

Analysis of Trends:

  • Effect of Substituents on the Pyridine Ring: An electron-withdrawing nitro group at the 5-position of the pyridine ring in 2-(2-fluorophenoxy)-5-nitropyridine is expected to cause a downfield shift compared to the unsubstituted parent compound. This is due to the withdrawal of electron density from the entire pyridine ring system, which is transmitted to the phenoxy ring and ultimately to the fluorine atom. Conversely, an electron-donating amino group at the 3-position would be expected to cause an upfield shift due to increased electron density.

  • Effect of Substituents on the Phenoxy Ring: A chlorine atom at the 4-position of the phenoxy ring, as in 2-(4-chloro-2-fluorophenoxy)pyridine, is an electron-withdrawing group and would be expected to deshield the fluorine atom, leading to a downfield shift. In the case of 2-(2,4-difluorophenoxy)pyridine, the presence of a second fluorine atom on the phenoxy ring will significantly influence the chemical shift of the fluorine at the 2-position, and its own resonance will also be observed.

  • Complex Substituents: The nicotinamide derivative, with a bulky and moderately electron-withdrawing group at the 3-position of the pyridine ring, would likely exhibit a chemical shift that is a result of a combination of electronic and potentially conformational effects.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

To ensure the acquisition of reliable and reproducible ¹⁹F NMR data for 2-fluorophenoxy pyridine derivatives, the following step-by-step methodology is recommended.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 2-fluorophenoxy pyridine derivative. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent is free from any fluorine-containing impurities. c. Add an internal standard if precise chemical shift referencing is required. A common standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[5] Note the concentration of the standard.

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and match the ¹⁹F probe to the correct frequency. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for a reference signal.

3. Acquisition Parameters: a. Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., a width of 250-300 ppm is often sufficient for organofluorine compounds).[6] b. Use a calibrated 90° pulse width. c. Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the ¹⁹F nuclei. For quantitative measurements, a longer delay of 5 times the longest T₁ is recommended. d. Set the number of scans based on the sample concentration. For most samples of this size, 16 to 64 scans should provide a good signal-to-noise ratio. e. Apply proton decoupling to simplify the spectrum and improve sensitivity, unless information about ¹H-¹⁹F coupling is desired.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift axis by referencing the internal standard or the solvent's residual peak (if its ¹⁹F shift is known and reliable). d. Integrate the peaks to determine the relative ratios of different fluorine environments if applicable.

Visualizing the Factors at Play

To better understand the relationships between molecular structure and ¹⁹F NMR chemical shifts, the following diagrams illustrate the key concepts.

Caption: Factors influencing the ¹⁹F NMR chemical shift of 2-fluorophenoxy pyridine derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D Tune & Lock C->D E Shim D->E F Set Parameters E->F G Acquire Data F->G H Fourier Transform G->H I Phase H->I J Reference I->J K Integrate J->K

Caption: A streamlined workflow for acquiring ¹⁹F NMR spectra.

Conclusion: A Powerful Tool for Structural Elucidation

This guide has provided a framework for understanding and comparing the ¹⁹F NMR chemical shifts of 2-fluorophenoxy pyridine derivatives. The high sensitivity of the ¹⁹F nucleus to its electronic environment makes it a powerful probe for elucidating the subtle electronic and structural variations within this important class of molecules. By carefully considering the inductive and resonance effects of substituents, and by following a robust experimental protocol, researchers can leverage ¹⁹F NMR to gain deep insights into their compounds of interest. As the field of medicinal chemistry continues to embrace fluorination as a key strategy for drug design, a thorough understanding of ¹⁹F NMR spectroscopy will remain an indispensable asset for the modern researcher.

References

  • This reference is not available in the provided search results.
  • 19Flourine NMR. (n.d.). Weizmann Institute of Science. Retrieved February 25, 2026, from [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • 19F NMR Reference Standards. (n.d.). University of California, Santa Barbara. Retrieved February 25, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 29). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Jackson, C. R., Kim, H., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC chemical biology, 2(4), 1312–1330. [Link]

  • Gossert, A. D., & Jahnke, W. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules (Basel, Switzerland), 29(23), 5406. [Link]

  • Prosser, R. S., & Kostanecki, A. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(11), 725-734. [Link]

  • Dalvit, C., & Vulpetti, A. (2021). 19F NMR in Fragment-Based Drug Discovery: A Powerful Tool for Hit Identification and Validation. SLAS DISCOVERY: Advancing Life Sciences R & D, 26(8), 969-982. [Link]

Sources

Comparative Guide: Reactivity of 5-Bromo-2-(2-fluorophenoxy)pyridine vs. 3-Fluorophenoxy Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles for 5-Bromo-2-(2-fluorophenoxy)pyridine (Ortho-isomer) versus 5-Bromo-2-(3-fluorophenoxy)pyridine (Meta-isomer). It is designed for medicinal chemists and process engineers optimizing synthesis routes for pyridine-based scaffolds.

Executive Summary

The choice between the 2-fluorophenoxy (ortho) and 3-fluorophenoxy (meta) isomers significantly influences the synthetic utility of the 5-bromopyridine core. While both serve as electrophiles in cross-coupling and precursors for metallation, their distinct electronic and steric profiles dictate reaction success:

  • 5-Bromo-2-(2-fluorophenoxy)pyridine: Characterized by ortho-fluorine steric effects and enhanced inductive withdrawal . It exhibits higher conformational rigidity but poses a risk of competing ortho-lithiation on the phenoxy ring during halogen-metal exchange.

  • 5-Bromo-2-(3-fluorophenoxy)pyridine: Offers a sterically unencumbered environment and typical pyridine reactivity. It is generally more robust in lithiation protocols but lacks the specific conformational locking provided by the ortho-fluorine.

Electronic & Structural Analysis[1][2][3][4]

The reactivity difference stems fundamentally from the position of the fluorine atom on the phenoxy ring relative to the ether oxygen.

Acidity and Nucleophilicity of Precursors

The synthesis of these ethers typically involves SNAr displacement of a leaving group on the pyridine by a fluorophenol. The acidity of the phenol dictates the nucleophilicity of the phenoxide anion.

Property2-Fluorophenol (Ortho)3-Fluorophenol (Meta)Impact on Synthesis
pKa ~8.7~9.32-F is more acidic; its phenoxide is less basic/nucleophilic.
Hammett


effect (Inductive + Field)

2-F exerts stronger electron withdrawal on the ether oxygen.
Sterics High (Ortho-substituent)Low2-F creates steric bulk near the ether linkage.
Conformational Locking

The ortho-fluorine in the 2-isomer creates a "dipole-dipole repulsion" with the ether oxygen's lone pairs, often forcing the phenoxy ring into a twist perpendicular to the pyridine plane. This "Ortho Effect" can shield the ether oxygen from coordination but may also hinder bulky catalysts at the 3-position of the pyridine.

Conformation Isomer2 2-Fluorophenoxy Isomer (Ortho) Effect2 Dipole Repulsion (O vs F) High Torsional Strain Isomer2->Effect2 Proximal F Isomer3 3-Fluorophenoxy Isomer (Meta) Effect3 Minimal Repulsion Free Rotation Isomer3->Effect3 Distal F Result2 Twisted Conformation (Steric Shielding) Effect2->Result2 Result3 Planar/Flexible (Accessible) Effect3->Result3

Caption: Conformational consequences of fluorine positioning. The 2-F isomer adopts a twisted geometry due to lone-pair repulsion.

Reactivity Profile: Metal-Catalyzed Cross-Coupling

When utilizing the 5-bromo handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, the remote phenoxy group exerts subtle but critical electronic influences.

Oxidative Addition Rates
  • 2-Fluorophenoxy: The strong inductive effect of the ortho-fluorine propagates through the ether oxygen, making the pyridine ring slightly more electron-deficient. This theoretically accelerates oxidative addition of Pd(0) into the C-Br bond compared to the meta-isomer.

  • 3-Fluorophenoxy: The inductive effect is weaker (

    
     effective), resulting in a slightly more electron-rich pyridine ring, potentially slowing oxidative addition slightly, though often negligible for practical purposes.
    
Catalyst Interference

The primary differentiator is steric. In the 2-fluorophenoxy isomer, the twisted phenoxy ring can project the fluorine atom into the space occupied by bulky phosphine ligands (e.g., tBuXPhos, BrettPhos) if the catalyst approaches from the "bottom" face.

Recommendation: For the 2-isomer , use sterically smaller, electron-rich ligands (e.g., SPhos, dppf) to avoid steric clash during the transmetallation step.

Reactivity Profile: Lithiation & Halogen-Metal Exchange[5]

This is the most critical differentiation point. The presence of an ortho-fluorine on the phenoxy ring introduces a competing "Directed Ortho Metalation" (DoM) vector.

Competing Pathways

When treating the 5-bromo compound with n-BuLi or i-PrMgCl:

  • Pathway A (Desired): Lithium-Halogen exchange at C-5 of the pyridine.

  • Pathway B (Undesired - 2-F Isomer): Directed lithiation on the phenoxy ring, ortho to the fluorine (position 3 of phenoxy).

  • Pathway C (Undesired): Ortho-lithiation on the pyridine ring (C-4 or C-6).

The 2-fluorophenoxy group is a potent directing group. If the Lithium-Halogen exchange is slow (e.g., low temperature not maintained), the base may deprotonate the phenoxy ring, leading to benzyne formation or polymerization.

Lithiation cluster_0 Reaction Pathways Start 5-Bromo-2-(2-fluorophenoxy)pyridine PathA Pathway A: Li-Br Exchange (Kinetic Control, -78°C) Start->PathA n-BuLi / THF PathB Pathway B: Phenoxy Ortho-Lithiation (Thermodynamic, > -60°C) Start->PathB Slow addition / Warm ProductA 5-Li-Pyridine Species (Desired Intermediate) PathA->ProductA ProductB 3-Li-Phenoxy Species (Side Reaction) PathB->ProductB Benzyne Benzyne Decomposition ProductB->Benzyne -LiF

Caption: Competing lithiation pathways for the 2-fluorophenoxy isomer. Pathway B is a significant risk not present in the 3-isomer.

Experimental Protocols

Protocol A: SNAr Synthesis of the Ether Intermediate

Applicable to both isomers, but 2-fluorophenol requires longer reaction times.

  • Reagents: 5-Bromo-2-chloropyridine (1.0 equiv), Fluorophenol (1.1 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMF or NMP (0.5 M).

  • Procedure:

    • Combine reagents in a dry flask under N2.

    • Heat to 90 °C for 3-fluorophenol or 110 °C for 2-fluorophenol. Note: The lower nucleophilicity of the 2-isomer requires higher thermal activation.

    • Monitor by HPLC. Upon completion, dilute with water and extract with EtOAc.

    • Purification: Recrystallization from hexanes/EtOAc is often sufficient due to the high crystallinity of bromopyridines.

Protocol B: Suzuki Coupling (General)

Optimized for 5-bromo-2-phenoxypyridines.

  • Reagents: Pyridine bromide (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.03 equiv), K3PO4 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents thoroughly (sparge with Ar for 15 min).

    • Add reagents and heat to 80 °C for 4-6 hours.

    • Note for 2-F Isomer: If conversion stalls, switch catalyst to Pd(OAc)₂/SPhos to overcome steric hindrance at the biaryl axis.

Data Comparison Summary

Feature2-Fluorophenoxy (Ortho)3-Fluorophenoxy (Meta)
Ether Formation Rate Slower (Lower Nucleophilicity)Faster
Li-Halogen Exchange Risk of side-lithiation (requires <-70°C)Robust (standard conditions)
Solubility Higher (Twisted/Non-planar)Moderate (More planar stacking)
Metabolic Stability High (F blocks metabolic soft spot)Moderate
Crystallinity Often forms needles (packing disrupted)Often forms plates

References

  • SNAr Mechanism on Pyridines

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Acidity of Fluorophenols

    • Gross, K. C.; Seybold, P. G.; Hadad, C. M. Absolute pKa determinations for substituted phenols. J. Org.[1] Chem. 2019 , 32, e3940. Link

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chem. Rev. 1990 , 90, 879-933. Link

  • Suzuki Coupling of Pyridines

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules 2017 , 22, 190. Link

  • Fluorine Conformational Effects

    • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev. 2008 , 37, 308-319. Link

Sources

IR spectroscopy characteristic peaks for ether-linked pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: IR Spectroscopy of Ether-Linked Pyridine Compounds

Executive Summary

Ether-linked pyridine moieties (alkoxypyridines) are critical bioisosteres in modern drug design, frequently employed to modulate lipophilicity and metabolic stability compared to their phenyl ether counterparts. However, their characterization presents a unique analytical challenge: distinguishing the O-alkylated product (pyridine ether) from the thermodynamically favorable N-alkylated isomer (pyridone) or hydrolysis byproducts.

This guide provides a definitive technical framework for identifying ether-linked pyridines using Infrared (IR) Spectroscopy. Unlike generic spectral tables, this document focuses on the electronic coupling between the ether oxygen and the pyridine nitrogen, providing a self-validating protocol to confirm structural integrity and purity.

Technical Principles & Mechanism

To accurately interpret the IR spectrum of an ether-linked pyridine, one must understand the electronic environment. The ether oxygen acts as a mesomeric donor (+M effect), pushing electron density into the electron-deficient pyridine ring.

  • The "Push-Pull" Effect: The oxygen lone pair donates density, while the ring nitrogen withdraws it. This increases the bond order of the C–O bond attached to the ring and decreases the bond order of the C=N bond slightly compared to unsubstituted pyridine.

  • The "Pyridone Trap": A common synthetic failure mode is the formation of 2-pyridone or 4-pyridone tautomers/isomers. These possess a carbonyl (C=O) and an N-H (or N-R) group. The absence of the C=O stretch is the primary validation criteria for a successful ether synthesis.

Comparative Analysis: Characteristic Peaks

The following table contrasts the target molecule (Ether-linked Pyridine) against its most common structural alternatives and contaminants.

Table 1: Spectral Differentiation Matrix

FeatureEther-Linked Pyridine (Target) Alkyl Pyridine (Alternative) Pyridone (Isomer/Impurity) Phenyl Ether (Anisole)
C-O-C Asym. Stretch 1260–1310 cm⁻¹ (Strong, shifted ↑ by ring resonance)AbsentAbsent1230–1260 cm⁻¹
C=N Ring Stretch 1580–1615 cm⁻¹ (Sharp, variable intensity)1590–1600 cm⁻¹Absent (replaced by C=O)Absent (C=C only)
C=O (Carbonyl) ABSENT (Critical Quality Attribute)Absent1650–1690 cm⁻¹ (Very Strong)Absent
C-H Stretch (sp³) 2850–2960 cm⁻¹ (Methoxy/Alkoxy)2850–2960 cm⁻¹2850–3000 cm⁻¹2835–2850 cm⁻¹
Ring Breathing ~990 cm⁻¹ (Substituent dependent)~990–1000 cm⁻¹Shifted/Broad~1000 cm⁻¹

Expert Insight: In 2-alkoxypyridines, the C-O-C asymmetric stretch often appears at a higher frequency (closer to 1300 cm⁻¹) than in anisoles (1250 cm⁻¹) due to the stronger electron-withdrawing nature of the pyridine ring enhancing the C(aryl)–O bond order.

Differentiation of Isomers (Substitution Patterns)

Distinguishing between 2-, 3-, and 4-alkoxypyridines relies heavily on the Out-of-Plane (OOP) C-H Bending region (700–900 cm⁻¹). This region is the "fingerprint" for substitution topology.

  • 2-Substituted (Ortho-like):

    • Dominant band: 740–780 cm⁻¹ .

    • Secondary band: often ~990 cm⁻¹ (Ring breathing).

  • 3-Substituted (Meta-like):

    • Complex pattern: 700–800 cm⁻¹ (often two medium bands).

    • Less diagnostic than 2- or 4- isomers; requires confirmation with overtone patterns (1660–2000 cm⁻¹).

  • 4-Substituted (Para-like):

    • Dominant band: 800–850 cm⁻¹ (Strong, solitary peak).

    • Easiest to identify.

Self-Validating Experimental Protocol

To ensure data integrity (E-E-A-T), follow this standardized workflow. This protocol prioritizes Attenuated Total Reflectance (ATR) for speed and reproducibility but includes a KBr validation step for weak overtones.

Step-by-Step Methodology
  • System Suitability:

    • Clean ATR crystal (Diamond/ZnSe) with isopropanol.

    • Run background scan (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation:

    • Solid: Place 2–5 mg of compound on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Oil:[1] Apply a thin film; no pressure required.

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication).

    • Range: 4000–600 cm⁻¹.

  • Data Validation (The "Stop/Go" Check):

    • Check 1: Is there a strong peak at 1650–1690 cm⁻¹?

      • Yes:FAIL. Sample contains Pyridone. Repurify.

      • No: Proceed.

    • Check 2: Is there a broad hump at 3200–3500 cm⁻¹?

      • Yes:FAIL. Sample is wet or contains N-H/O-H precursors. Dry sample.

      • No: Proceed.

    • Check 3: Is the C-O-C band present >1250 cm⁻¹?

      • Yes:PASS. Ether linkage confirmed.

Visualization of Logic & Workflow

Figure 1: Structural Identification Logic Flow

IdentificationLogic Start Unknown Sample Spectrum CheckCO Check 1650-1690 cm⁻¹ (Carbonyl Region) Start->CheckCO Pyridone Identify: Pyridone/Amide (Synthesis Failed) CheckCO->Pyridone Strong Peak Present CheckEther Check 1250-1310 cm⁻¹ (C-O-C Region) CheckCO->CheckEther Peak Absent NotEther Identify: Alkyl Pyridine or Precursor CheckEther->NotEther Weak/Absent CheckOOP Analyze 700-900 cm⁻¹ (OOP Bending) CheckEther->CheckOOP Strong Band Present Res2 2-Alkoxy Pyridine (Peak: 740-780 cm⁻¹) CheckOOP->Res2 Band ~740-780 Res3 3-Alkoxy Pyridine (Peaks: 700-800 cm⁻¹) CheckOOP->Res3 Complex ~700-800 Res4 4-Alkoxy Pyridine (Peak: 800-850 cm⁻¹) CheckOOP->Res4 Band ~800-850

Caption: Decision tree for assigning IR spectra of pyridine derivatives, filtering out common pyridone impurities.

Figure 2: Experimental Workflow (ATR Method)

Workflow Prep Sample Prep (Neat Solid/Oil) Acq Acquisition (4000-600 cm⁻¹, 32 scans) Prep->Acq Apply Pressure Bg Background Scan (Air/Clean Crystal) Bg->Prep Clean Process Post-Processing (Baseline Corr., ATR Corr.) Acq->Process Analysis Peak Picking (Threshold: 5% T) Process->Analysis

Caption: Standardized ATR-FTIR workflow for rapid characterization of solid organic heterocycles.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for general IR peak assignment).
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry. Academic Press.
  • NIST Chemistry WebBook. Pyridine, 2-methoxy- IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Sigma-Aldrich.IR Spectrum of 4-Methoxypyridine. Merck KGaA.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Melting point range verification for 5-Bromo-2-(2-fluoro-phenoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Verification Guide: Melting Point Analysis of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine

Executive Summary In the development of small molecule kinase inhibitors, 5-Bromo-2-(2-fluoro-phenoxy)-pyridine serves as a critical halogenated building block. Its purity is a distinct Critical Quality Attribute (CQA) that directly impacts downstream metal-catalyzed cross-coupling efficiency (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a rigorous technical framework for verifying the melting point (MP) of this intermediate. Unlike generic protocols, this document contrasts the Automated Optoelectronic Capillary Method against Differential Scanning Calorimetry (DSC) , establishing a self-validating workflow for researchers to distinguish between high-purity isolates and eutectic impurity mixtures.

Compound Profile & Physicochemical Context

  • Chemical Name: 5-Bromo-2-(2-fluoro-phenoxy)-pyridine

  • Structural Features: Pyridine core with a 5-bromo substituent and a 2-phenoxy ether linkage bearing an ortho-fluorine.

  • Molecular Weight: ~268.08 g/mol

  • Physical State: Typically a white to off-white crystalline solid.

  • Thermodynamic Behavior: Halogenated phenoxy-pyridines often exhibit distinct crystal lattices driven by

    
    -
    
    
    
    stacking and halogen bonding. Impurities (e.g., unreacted 5-bromo-2-fluoropyridine or phenol derivatives) significantly depress the melting point and broaden the range.

Comparative Analysis: Verification Methodologies

To ensure data integrity, we compare the two industry-standard "alternatives" for MP verification.

Table 1: Method Performance Comparison
FeatureMethod A: Automated Capillary (Recommended) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change (optical clearing)Heat flow differential (endothermic event)
Precision ±0.3 °C±0.1 °C
Sample Req. 2–5 mg (Destructive)2–10 mg (Destructive/Encapsulated)
Purity Insight Qualitative: Range width indicates impurity.Quantitative: Peak shape & integration calculate molar purity.
Throughput High (3–6 samples simultaneously)Low (1 sample per run)
Best For Routine QC, Batch Release, Quick VerificationPolymorph Screening, Thermodynamic Characterization

Expert Insight: While DSC provides thermodynamic absolute values, the Automated Capillary method is preferred for routine synthesis verification due to its visual confirmation of the "collapse point" (meniscus formation) versus "clear point" (complete melt), which helps identify solvates common in pyridine chemistry.

Experimental Protocol: Automated Capillary Method

Objective: Determine the melting range with a ramp rate optimized for halogenated aromatics.

Step-by-Step Workflow
  • Sample Preparation (The Critical Variable):

    • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (e.g., EtOAc/Hexanes). Note: Solvents can depress MP by 2–5°C.

    • Grinding: Pulverize the solid into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

  • Capillary Loading:

    • Fill the capillary to a height of 3 mm .

    • Compaction: Drop the capillary through a glass tube (approx. 1m height) onto a hard surface 3–5 times to pack the powder tightly. Loose packing causes "hot spots" and premature melting readings.

  • Instrument Parameters:

    • Start Temperature: 10°C below the expected MP (approx. 50°C if unknown, based on analogs).

    • Ramp Rate: 1.0 °C/min. Warning: Rates >2.0 °C/min cause thermal lag, artificially elevating the observed MP.

  • Observation:

    • Record

      
       (first liquid appearing).
      
    • Record

      
       (sample becomes completely transparent).
      

Mandatory Visualization: Workflow & Logic

Diagram 1: MP Verification Decision Logic

MP_Verification_Logic Start Start: Synthesized Batch Prep Step 1: Dry & Grind Sample Start->Prep Method Step 2: Select Method Prep->Method Capillary Automated Capillary (Routine QC) Method->Capillary Standard DSC DSC Analysis (Polymorph Check) Method->DSC Advanced Result Analyze Melting Range (ΔT) Capillary->Result DSC->Result Pass Pass: ΔT < 2.0°C (High Purity) Result->Pass Sharp Range Fail Fail: ΔT > 2.0°C (Impure/Solvate) Result->Fail Broad Range Action_Recrys Action: Recrystallize (EtOH/Water) Fail->Action_Recrys Action_Recrys->Prep Re-test

Caption: Decision tree for verifying the purity of 5-Bromo-2-(2-fluoro-phenoxy)-pyridine based on melting range width (ΔT).

Data Interpretation & Troubleshooting

Interpreting the Range

For 5-Bromo-2-(2-fluoro-phenoxy)-pyridine, the melting point is a proxy for purity.

  • Scenario A (Target): Range = 68.5 – 69.8 °C (ΔT = 1.3°C).

  • Scenario B (Impure): Range = 63.0 – 67.5 °C (ΔT = 4.5°C).

  • Scenario C (Decomposition): Sample darkens/bubbles before melting.

Common Pitfalls
  • Hygroscopicity: Pyridine nitrogens can hydrogen bond with water. If the MP is depressed and broad, dry the sample again.

  • Sublimation: Halogenated aromatics may sublime before melting. If the capillary appears empty or crystals grow at the top cooler zone, seal the capillary flame-tight before analysis.

References

  • Mettler Toledo. Melting Point Measurement – Principle and Method. Retrieved from

  • ASTM International. ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. Retrieved from

  • BenchChem. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Structure and Properties. Retrieved from

  • Sigma-Aldrich. Melting Point Determination Techniques. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Halogenated Pyridines. Retrieved from

Sources

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